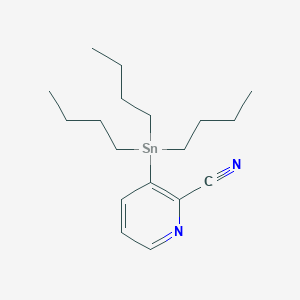

3-(Tributylstannyl)-2-pyridinecarbonitrile

Descripción general

Descripción

Tributyltin (TBT) compounds are a class of organotin compounds which contain the (C4H9)3Sn group . They have three butyl groups covalently bonded to a tin (IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .

Synthesis Analysis

Tributyltin compounds can be used in the synthesis of various organic compounds . For example, they can be used as precursors for chain propagating radicals in the synthesis of tetrahydrocannabinols and derivatives .Molecular Structure Analysis

The molecular structure of a tributyltin compound typically consists of a tin (IV) atom covalently bonded to three butyl groups .Chemical Reactions Analysis

Tributyltin compounds can participate in various chemical reactions. For example, they can be used as precursors for chain propagating radicals .Physical And Chemical Properties Analysis

Tributyltin compounds have a low water solubility, making them ideal for antifouling agents . They also have a high fat solubility and tend to absorb more readily to organic matter in soils or sediment .Aplicaciones Científicas De Investigación

Organic Chemistry

3-(Tributylstannyl)-2-pyridinecarbonitrile: is utilized in organic synthesis, particularly in Stille coupling reactions. This compound serves as a precursor in the synthesis of various organic molecules, leveraging its ability to form carbon-carbon bonds . Its role in facilitating cross-coupling reactions is pivotal for constructing complex organic architectures, which are essential in pharmaceuticals and agrochemicals.

Biochemistry

In biochemistry, 3-(Tributylstannyl)-2-pyridinecarbonitrile is explored for its potential in modifying biological molecules. It can be used to introduce stannyl groups into peptides and proteins, which can then be labeled with radioactive isotopes for imaging and diagnostic purposes . This application is crucial for developing new techniques in medical imaging and targeted radiotherapy.

Nanotechnology

The compound’s ability to form stable complexes with metal ions positions it as a candidate for creating functional nanomaterials. These materials can be used in catalysis, biochemistry, and the development of nanotechnology-based sensors and devices . The versatility of 3-(Tributylstannyl)-2-pyridinecarbonitrile in forming various nanostructures makes it a valuable asset in this rapidly advancing field.

Medicinal Chemistry

3-(Tributylstannyl)-2-pyridinecarbonitrile: finds applications in medicinal chemistry where it is involved in the synthesis of drug candidates and the exploration of new therapeutic agents . Its role in the development of novel inhibitors for various biological targets underscores its importance in the discovery of new medicines.

Environmental Science

Environmental science benefits from the use of 3-(Tributylstannyl)-2-pyridinecarbonitrile in the study of organotin compounds’ impact on ecosystems . Research into the environmental fate and toxicology of stannyl derivatives helps in understanding and mitigating the effects of industrial pollutants.

Analytical Chemistry

In analytical chemistry, 3-(Tributylstannyl)-2-pyridinecarbonitrile is part of the development of new analytical methods. It may be used as a standard or reagent in chromatographic techniques and mass spectrometry to identify and quantify chemical species, playing a critical role in quality control and research laboratories .

Mecanismo De Acción

Target of Action

They have shown significant cytotoxic effects against various cell lines, including cancer cells and leishmania .

Mode of Action

For instance, TBT compounds can inhibit protein kinase activity, which plays a crucial role in cell signaling .

Biochemical Pathways

Organotin compounds are known to interfere with various cellular processes, including protein synthesis and enzymatic activity .

Pharmacokinetics

Organotin compounds are generally known for their strong plasma protein binding and potential metabolism by cytochrome p450 enzymes .

Result of Action

Organotin compounds, such as tbt, have shown significant cytotoxic effects against various cell lines .

Action Environment

The action of 3-(Tributylstannyl)-2-pyridinecarbonitrile can be influenced by various environmental factors. For instance, the pH level in the body of water can affect the adsorption of TBT to sediments .

Safety and Hazards

Propiedades

IUPAC Name |

3-tributylstannylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDONAGHOEWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tributylstannyl)-2-pyridinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)